
2,2',5,5'-Tetrachlorobenzyl-4-toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,5,5’-Tetrachlorobenzyl-4-toluene is an organic compound characterized by the presence of four chlorine atoms attached to a benzyl group and a toluene moiety. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’-Tetrachlorobenzyl-4-toluene typically involves the chlorination of benzyl-4-toluene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like carbon tetrachloride or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of 2,2’,5,5’-Tetrachlorobenzyl-4-toluene follows a similar synthetic route but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,5,5’-Tetrachlorobenzyl-4-toluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of tetrachlorobenzoic acids.
Reduction: Formation of dichlorobenzyl toluenes.
Substitution: Formation of hydroxyl or amino derivatives of benzyl toluene.
Aplicaciones Científicas De Investigación
2,2’,5,5’-Tetrachlorobenzyl-4-toluene finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’,5,5’-Tetrachlorobenzyl-4-toluene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Similar in structure but lacks the toluene moiety.
2,2’,5,5’-Tetrachlorobenzidine: Contains amino groups instead of the toluene moiety.
Uniqueness
2,2’,5,5’-Tetrachlorobenzyl-4-toluene is unique due to the presence of both benzyl and toluene groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other chlorinated aromatic compounds.
Propiedades
Número CAS |
121107-55-9 |
|---|---|
Fórmula molecular |
C14H10Cl4 |
Peso molecular |
320.0 g/mol |
Nombre IUPAC |
1,4-dichloro-2-[(2,5-dichlorophenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C14H10Cl4/c1-8-11(14(18)5-4-12(8)16)7-9-6-10(15)2-3-13(9)17/h2-6H,7H2,1H3 |
Clave InChI |
QXSLEXIIDWPMTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1CC2=C(C=CC(=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)

![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)
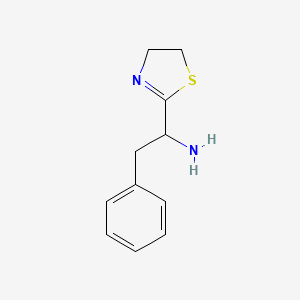
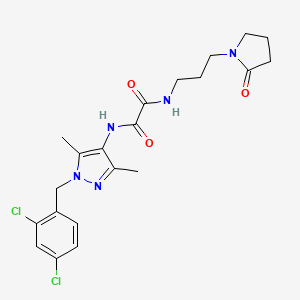
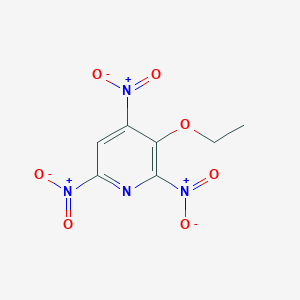
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
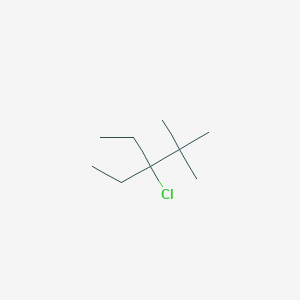

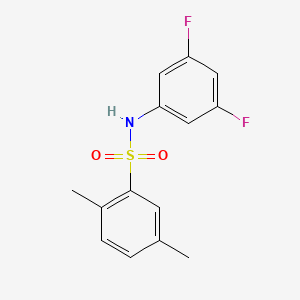
![9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12640961.png)
